

Potential applications of N,N-Dimethylamidino Urea in organic synthesis

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Compound of Interest

Compound Name: *N,N*-Dimethylamidino Urea

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A-76: An In-Depth Technical Guide to N,N-Dimethylamidino Urea

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[City, State] – [Date] – As a cornerstone of innovation in chemical synthesis, we present this comprehensive technical guide on **N,N-Dimethylamidino Urea**, a compound of burgeoning interest in the fields of organic synthesis and drug development. This document serves as a crucial resource for researchers, scientists, and professionals dedicated to advancing chemical methodologies.

While **N,N-Dimethylamidino Urea** is a specific and novel compound with emerging research, its structural analogs and the broader class of urea derivatives have well-established and diverse applications in organic synthesis. This guide will provide available information on **N,N-Dimethylamidino Urea** and draw parallels to the extensively studied applications of related urea compounds to highlight its potential.

Introduction to N,N-Dimethylamidino Urea

N,N-Dimethylamidino Urea, with the molecular formula $C_4H_{10}N_4O$, is an organic compound that is gaining attention for its potential applications.^{[1][2]} Its unique structure, featuring both a urea and an amidine functional group, suggests a rich and varied reactivity profile that could be exploited in a multitude of synthetic transformations.

Physicochemical Properties

A summary of the known physicochemical properties of **N,N-Dimethylamidino Urea** is presented in the table below. Understanding these properties is fundamental to its application in designing and optimizing synthetic routes.

Property	Value
Molecular Formula	C4H10N4O
Molecular Weight	130.15 g/mol [1]
IUPAC Name	(E)-[amino(dimethylamino)methylidene]urea [1]

Table 1: Physicochemical properties of **N,N-Dimethylamidino Urea**.

Potential Applications in Organic Synthesis

While specific, documented applications of **N,N-Dimethylamidino Urea** in organic synthesis are still emerging, the rich chemistry of its constituent functional groups—urea and amidine—provides a strong basis for predicting its utility. Urea and its derivatives are pivotal in a wide array of chemical transformations, serving as reactants, ligands, and catalysts.

Parallels with N,N'-Dimethylurea in Catalysis

N,N'-Dimethylurea (DMU), a close structural relative, has been effectively utilized as a ligand in Chan-Lam cross-coupling reactions.[\[3\]](#) This copper-catalyzed methodology is a powerful tool for the formation of carbon-nitrogen bonds, essential in the synthesis of many pharmaceutically relevant molecules.[\[3\]](#) The nitrogen-rich structure of **N,N-Dimethylamidino Urea** suggests it could also serve as an effective ligand in similar transition metal-catalyzed reactions.

Role in the Synthesis of Heterocyclic Compounds

Urea derivatives are fundamental building blocks in the synthesis of a vast range of heterocyclic compounds. For instance, they are key precursors in the synthesis of barbiturates through reactions with malonic esters.[\[4\]](#) The bifunctional nature of **N,N-Dimethylamidino Urea** could potentially open new pathways to novel heterocyclic scaffolds of medicinal interest.

Precursor for Biologically Active Molecules

The urea moiety is a privileged structure in medicinal chemistry, found in numerous approved drugs.^[5] Substituted ureas are known to exhibit a wide spectrum of biological activities. Given this precedent, **N,N-Dimethylamidino Urea** represents a promising starting point for the development of new therapeutic agents.

Experimental Protocols: Synthesis of Substituted Ureas

While a specific, validated protocol for the synthesis of **N,N-Dimethylamidino Urea** is not widely published, general methods for the synthesis of substituted ureas can be adapted. A common and efficient method involves the reaction of primary amines with potassium cyanate.^{[6][7]}

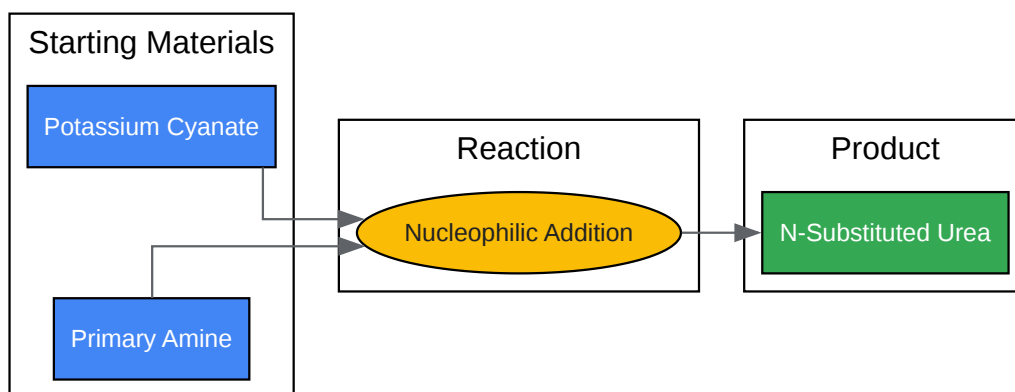
General Protocol for the Synthesis of N-Substituted Ureas:

- **Reaction Setup:** In a round-bottom flask, dissolve the primary amine in a 1M aqueous solution of hydrochloric acid.
- **Addition of Cyanate:** To the stirred solution, add an equimolar amount of potassium cyanate at room temperature.
- **Reaction Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the urea derivative can be isolated by filtration if it precipitates, or by extraction with an appropriate organic solvent.^[6]
- **Purification:** The crude product can be purified by recrystallization or column chromatography.

Visualization of Synthetic Pathways

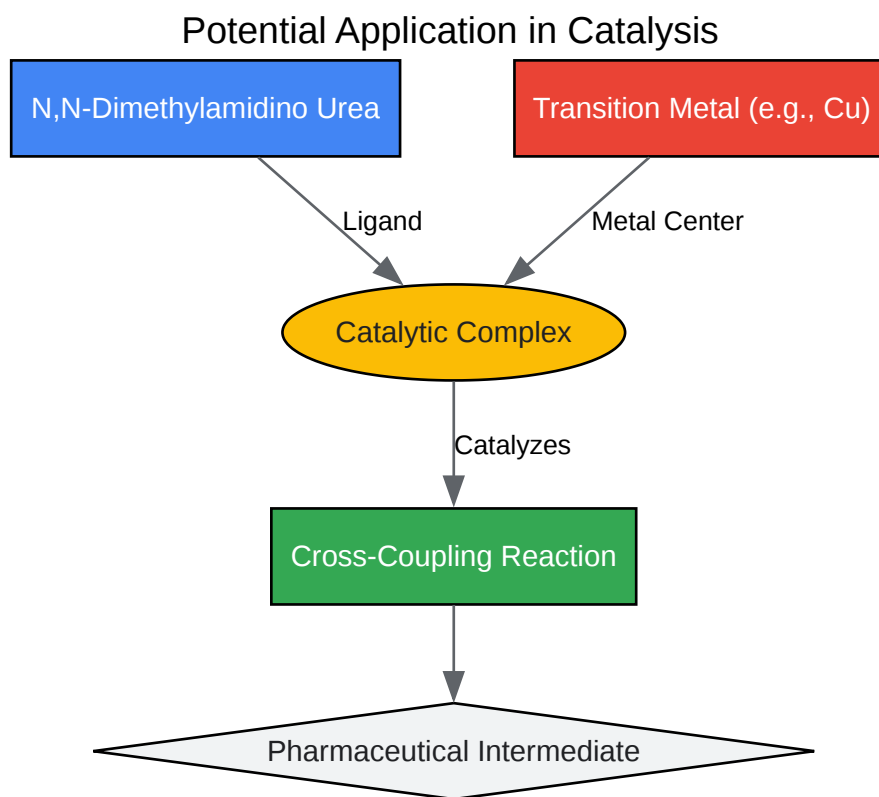
The following diagrams, generated using Graphviz, illustrate key conceptual pathways and relationships relevant to the synthesis and potential applications of urea derivatives.

Conceptual Workflow: From Amine to Urea Derivative



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Caption: General synthesis of N-substituted ureas.



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